molecular formula C17H13ClN6OS2 B2565204 N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide CAS No. 932537-17-2

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide

Cat. No.: B2565204
CAS No.: 932537-17-2
M. Wt: 416.9
InChI Key: ZRXFGBFCXLKOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(3-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a triazole-thiadiazole core linked to a thiophene carboxamide moiety. Its structure includes:

  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capabilities .
  • 1,2,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle associated with electron-withdrawing properties and pharmacological activity .
  • Thiophene-2-carboxamide: A sulfur-containing aromatic ring conjugated to a carboxamide group, enhancing binding affinity to biological targets .

The 3-chloro-2-methylphenyl substituent on the triazole likely improves lipophilicity and target engagement, while the methyl group on the triazole may stabilize the molecule against oxidative degradation . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., thiadiazole and triazole derivatives) exhibit anticancer, antibacterial, and kinase-modulating activities .

Properties

IUPAC Name

N-[3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c1-9-11(18)5-3-6-12(9)24-10(2)14(21-23-24)15-19-17(27-22-15)20-16(25)13-7-4-8-26-13/h3-8H,1-2H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXFGBFCXLKOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of a thiophene ring fused with a carboxamide group and substituted with a triazole and thiadiazole moiety. The presence of these heterocycles is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has been shown to interact with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). It disrupts microtubule dynamics, leading to apoptosis in cancer cells. Studies indicate that compounds similar to this one exhibit IC50 values in the low micromolar range against various cancer cell lines, including Hep3B liver cancer cells .
  • Antimicrobial Properties :
    • Thiophene derivatives have demonstrated significant antimicrobial activity. The carboxamide functional group enhances the binding affinity to bacterial proteins, inhibiting their growth effectively .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties by inhibiting neuroinflammation and oxidative stress pathways. This is particularly relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Effect on Activity
Chloro Substitution Enhances potency against cancer cells
Methyl Groups Improves solubility and cellular uptake
Thiadiazole Moiety Critical for interaction with target proteins
Triazole Ring Contributes to binding affinity

1. Anticancer Studies

In a study evaluating the anticancer potential of thiophene carboxamide derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against Hep3B cells with IC50 values ranging from 5.46 µM to 12.58 µM . These compounds were noted for their ability to induce apoptosis through caspase activation.

2. Antimicrobial Efficacy

Research on thiophene derivatives indicated that those containing the carboxamide group showed potent antibacterial activity against various strains of bacteria. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with bacterial proteins .

3. Neuroprotective Effects

A derivative structurally related to the compound under study demonstrated significant neuroprotective effects in vitro by inhibiting the aggregation of amyloid-beta peptides and reducing reactive oxygen species (ROS) production .

Scientific Research Applications

Antiviral Applications

The compound has shown promising results in antiviral activity, particularly against foot-and-mouth disease virus (FMDV). A study demonstrated that thiophene carboxamide derivatives effectively inhibited the replication of FMDV with low toxicity to host cells. For instance, one derivative exhibited an effective concentration (EC50) of 0.076 μM with a selectivity index (SI) of 886.3, indicating its potential as a therapeutic agent for viral infections .

Table 1: Antiviral Activity of Thiophene Carboxamide Compounds

CompoundEC50 (μM)Selectivity Index
PJW 10.083283.5
PJW 20.076886.3
PJW 60.094804.5
PJW 70.120306.5

Anticancer Properties

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide has also been evaluated for its anticancer properties. Research indicates that derivatives of thiophene carboxamides exhibit significant cytotoxic effects against various human tumor cell lines. For example, one study highlighted that a related thiophene derivative induced apoptosis in K562 chronic myelogenous leukemia cells at submicromolar concentrations . The mechanism involved the activation of caspases and mitochondrial disruption.

Case Study: Apoptotic Mechanism

In a detailed investigation, the compound was shown to trigger apoptotic pathways characterized by:

  • Activation of caspases 3 and 9.
  • Cleavage of poly(ADP-ribose) polymerase.
  • Increased Annexin V/propidium iodide double-stained cells.
    These findings suggest that modifications to the thiophene structure could enhance its anticancer efficacy.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses . The anti-inflammatory properties were assessed through molecular docking studies that suggested favorable interactions with relevant biological targets.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntiviralEffective against FMDV with low toxicity
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential inhibitor of inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs (Table 1) and discussed in detail.

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or MIC) Reference
Target Compound Triazole-thiadiazole-thiophene 3-Chloro-2-methylphenyl, methyltriazole N/A
9c () Benzimidazole-triazole-thiazole 4-Bromophenyl, methylphenoxy Anticancer (HepG-2: ~1.6 μg/mL)
7b () Thiadiazole-thiazole 4-Methylphenyl, hydrazono Anticancer (HepG-2: 1.61 μg/mL)
Nitrothiophene carboxamide () Thiophene-thiazole 5-Nitro, trifluoromethylphenyl Antibacterial (MIC: <1 μM)
Compound 7 () Thiazole-thiazole 3,4-Dichlorophenyl c-Abl kinase activation

Structural and Electronic Features

  • Triazole vs. Thiazole Cores : The target compound’s triazole-thiadiazole scaffold differs from thiazole-based analogs (e.g., ). Triazoles offer greater metabolic stability than thiazoles, which are prone to oxidation .
  • The methyl group on the triazole may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), favoring target binding .

Pharmacological Activity

  • Anticancer Potential: Analogs like 7b (IC₅₀ = 1.61 μg/mL) and 9c demonstrate potent activity against HepG-2 cells. The target compound’s thiadiazole-triazole core may similarly inhibit cancer cell proliferation via DNA intercalation or kinase inhibition .
  • Antibacterial Activity : The nitrothiophene carboxamide () shows narrow-spectrum antibacterial activity, likely due to nitro group-mediated redox disruption. The target compound lacks this group but may leverage its chloro and methyl substituents for alternative mechanisms .
  • Kinase Modulation : Compound 7 () activates c-Abl kinase via thiazole-thiazole interactions. The target compound’s triazole-thiadiazole core could exhibit distinct kinase binding profiles due to altered electronic properties .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its intermediates?

The synthesis typically involves multi-step reactions, including cyclization and condensation. For example:

  • Thiadiazole ring formation : React 1,3,4-thiadiazole precursors (e.g., hydrazine derivatives) with carbon disulfide or thiourea under reflux conditions in ethanol or acetonitrile .
  • Triazole incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, ensuring regioselectivity via temperature control (60–80°C) .
  • Final coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophene-2-carboxamide group to the thiadiazole core . Yields can be optimized by adjusting solvent polarity (DMF or ethanol) and catalyst loading (e.g., 10 mol% CuI for CuAAC) .

Q. How should spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, C=N stretch at ~1600 cm⁻¹ for triazole/thiadiazole) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for thiophene and phenyl groups) and methyl groups (δ 2.3–2.6 ppm for triazole-CH₃). Use DEPT-135 to distinguish CH₂/CH₃ signals .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns (e.g., loss of CO from carboxamide) validate structural integrity .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during structural refinement?

Use SHELXL for refinement, particularly for handling twinning or high-resolution

  • Apply TWIN and BASF commands to model twinned crystals, adjusting scale factors iteratively .
  • Utilize RIGU restraints for flexible moieties (e.g., methyl groups) and validate with ADDSYM to check for missed symmetry .
  • Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities near the chloro-methylphenyl group .

Q. How can reaction mechanisms for 1,2,4-thiadiazole ring formation be investigated?

  • Intermediate trapping : Quench reactions at 50% completion (monitored via TLC) to isolate intermediates (e.g., thiosemicarbazides) for NMR analysis .
  • Computational studies : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for cyclization steps, identifying rate-limiting transitions .
  • Isotopic labeling : Use ¹⁵N-labeled thiourea to track nitrogen incorporation into the thiadiazole ring via 2D HSQC NMR .

Q. What methodologies detect regioisomeric impurities in the final compound?

  • HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate regioisomers. Monitor UV-Vis at 254 nm (aromatic π→π* transitions) and confirm via MS/MS .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to identify crystalline impurities .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis?

  • Parameter screening : Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent ratio). For example, prioritize temperature (70–90°C) as critical for CuAAC yield .
  • Response surface methodology (RSM) : Apply a central composite design to model non-linear relationships (e.g., solvent polarity vs. cyclization efficiency) .
  • Statistical validation : Confirm robustness via ANOVA (p < 0.05) and lack-of-fit tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.